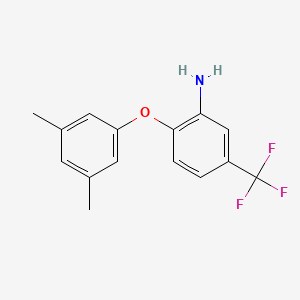

![molecular formula C18H20F3NO B3172121 2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine CAS No. 946715-51-1](/img/structure/B3172121.png)

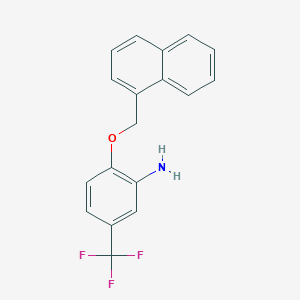

2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine

Vue d'ensemble

Description

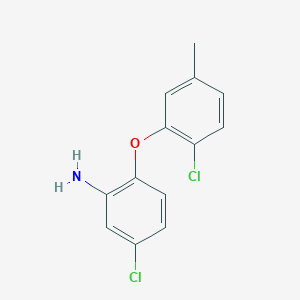

“2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine” is a chemical compound with the formula C₁₈H₂₀F₃NO . It’s supplied by Matrix Scientific and is classified as an irritant .

Molecular Structure Analysis

The molecular formula of this compound is C₁₈H₂₀F₃NO . This indicates that it contains 18 carbon atoms, 20 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom. The molecular weight is 323.35 .Applications De Recherche Scientifique

Triphenoxymethane Platform - Mimics of Calix[n]arenes :

- Research by Dinger and Scott (2000) explored a series of C3-symmetric tris(3,5-dialkyl-2-hydroxyphenyl)methanes, including a tert-pentyl derivative. These compounds exhibited selectivity for potassium cations and demonstrated C3 symmetry in NMR studies, indicating potential applications in selective ion binding and structural studies of symmetric organic compounds (Dinger & Scott, 2000).

Electrochemistry of Phenol in Ionic Liquids :

- Villagrán et al. (2006) studied the electrochemistry of phenol and its derivatives, including tert-butyl-phenol, in various ionic liquids. Their findings on the oxidation of phenol and phenolate could inform applications in electrochemical processes and environmental monitoring (Villagrán et al., 2006).

Synthesis of Fluvoxamine Radioligand :

- Matarrese et al. (1997) synthesized a carbon-11 labeled compound related to fluvoxamine, a potent antidepressant, indicating its use in PET imaging for studying serotonin uptake sites in the brain (Matarrese et al., 1997).

Contact Allergy to Phenolic Resin Components :

- Hagdrup et al. (1994) identified tert-butyl benzylalcohol and bis(hydroxymethyl)-tert-butylphenol as contact allergens in phenolic resins. This study has implications for dermatology and materials safety (Hagdrup et al., 1994).

Tetranuclear and Pentanuclear Rare-Earth Metal Compounds :

- Yadav et al. (2015) synthesized compounds based on tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol, showing potential for studying magnetic interactions and single-molecule magnet behavior (Yadav et al., 2015).

Zinc Complexes of Schiff and Mannich Bases :

- Orio et al. (2010) investigated zinc complexes involving tert-butyl-phenol derivatives. Their study, which included analysis of oxidation states and magnetic coupling, could inform the development of metal-organic frameworks and redox-active materials (Orio et al., 2010).

Stereospecific Derivatization and Quantification of Enantiomers :

- Shin and Donike (1996) used a trifluoromethylphenylacetyl chloride derivative for chiral derivatization, aiding in the separation and analysis of enantiomers in compounds like amphetamines. This method is important for analytical chemistry and pharmacology (Shin & Donike, 1996).

Polyetherimides with Dielectric Properties :

- Chen et al. (2017) synthesized polyetherimides using tert-butylphenoxy derivatives, demonstrating applications in materials science for creating substances with low dielectric properties (Chen et al., 2017).

Isomerization Reaction of a Gem-bis-trifluoromethyl Olefin :

- Tordeux et al. (2001) studied the rearrangement of a compound with trifluoromethyl groups, which could be relevant in organic synthesis and reaction kinetics (Tordeux et al., 2001).

Electrochemical Oxidation of Tri-tert-butylphenol :

- Richards, Whitson, and Evans (1975) investigated the electrochemical behavior of tri-tert-butylphenol, providing insights valuable for understanding electrochemical processes in organic chemistry (Richards, Whitson, & Evans, 1975).

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(2-methylbutan-2-yl)phenoxy]-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO/c1-4-17(2,3)12-5-8-14(9-6-12)23-16-10-7-13(11-15(16)22)18(19,20)21/h5-11H,4,22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNYBZCLTLHZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate](/img/structure/B3172056.png)

![4-[(1-Bromo-2-naphthyl)oxy]piperidine](/img/structure/B3172061.png)

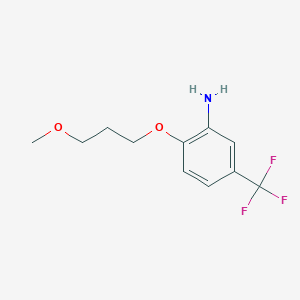

![2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172108.png)

![N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B3172115.png)